6-Bromo-4-chloro-7-(trifluoromethyl)quinoline
Overview
Description
6-Bromo-4-chloro-7-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of bromine, chlorine, and trifluoromethyl groups on its quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-7-(trifluoromethyl)quinoline typically involves multi-step reactions starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions using automated reactors to ensure consistency and efficiency. The use of palladium catalysts in the Suzuki–Miyaura coupling reaction is common in industrial settings due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The trifluoromethyl group can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce complex quinoline-based molecules with diverse functional groups .
Scientific Research Applications
6-Bromo-4-chloro-7-(trifluoromethyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is used in studies to understand the interaction of quinoline derivatives with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of advanced materials, including liquid crystals and organic semiconductors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-(trifluoromethyl)quinoline: Lacks the bromine atom but shares similar chemical properties and applications.
4-Bromo-3-chloro-7-fluoroquinoline: Contains a fluorine atom instead of a trifluoromethyl group, exhibiting different reactivity and biological activity.
6-Bromo-4-chloroquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Uniqueness
6-Bromo-4-chloro-7-(trifluoromethyl)quinoline is unique due to the presence of all three substituents (bromine, chlorine, and trifluoromethyl) on the quinoline ring.
Properties
IUPAC Name |
6-bromo-4-chloro-7-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-7-3-5-8(12)1-2-16-9(5)4-6(7)10(13,14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSVEHTURLZGTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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